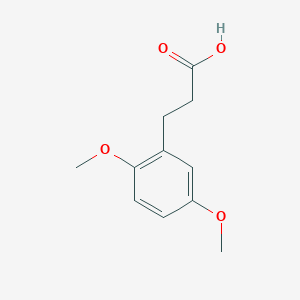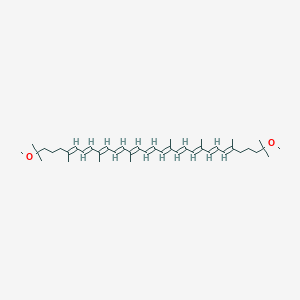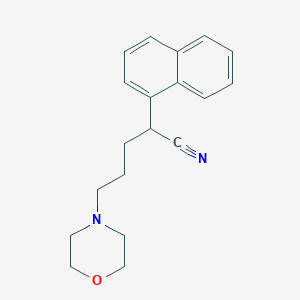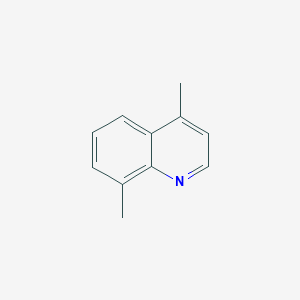
3-(2,5-Dimethoxyphenyl)propionic acid
概述
描述
3-(2,5-Dimethoxyphenyl)propionic acid is a monocarboxylic acid that is derived from 3-phenylpropionic acid, where the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . This compound is known for its role as a plant metabolite and has various applications in scientific research.
准备方法
The synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid can be achieved through several methods. One common method involves the hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate. This process typically involves heating the ester in a mixture of aqueous sodium hydroxide and methanol at reflux for 12 hours . Industrial production methods may vary, but they generally follow similar principles of ester hydrolysis under basic conditions.
化学反应分析
3-(2,5-Dimethoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2,5-Dimethoxyphenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: This compound serves as a plant metabolite and is involved in various metabolic pathways.
Medicine: Research has explored its potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals
作用机制
The mechanism of action of 3-(2,5-Dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. As a monocarboxylic acid, it can donate a proton to acceptor molecules, acting as a Bronsted acid . Its methoxy groups may also participate in hydrogen bonding and other interactions, influencing its biological activity.
相似化合物的比较
3-(2,5-Dimethoxyphenyl)propionic acid can be compared with other similar compounds such as:
3-Phenylpropionic acid: The parent compound without methoxy substitutions.
3-(3,4-Dimethoxyphenyl)propionic acid: A similar compound with methoxy groups at different positions on the phenyl ring.
2,5-Dimethoxybenzenepropanoic acid: Another related compound with similar structural features. The uniqueness of this compound lies in the specific positioning of the methoxy groups, which can influence its reactivity and biological activity.
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQUCZZZGYHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065114 | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-49-5 | |
| Record name | 3-(2,5-Dimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the 3-(2,5-Dimethoxyphenyl)propionic acid molecule in its crystal structure influence its potential interactions with other molecules?
A1: The crystal structure analysis reveals key structural features of this compound []. The molecule exhibits a specific orientation of its methoxy groups relative to the aromatic ring. The 2-position methoxy group lies almost coplanar with the ring [], potentially influencing interactions with other molecules through pi-stacking or other non-covalent interactions. Additionally, the propionic acid side chain adopts a trans configuration [], which might be crucial for potential binding interactions with target proteins or enzymes. Understanding these conformational preferences provides a basis for investigating how this compound might interact with biological targets or participate in specific chemical reactions.
Q2: What is the primary intermolecular interaction observed in the crystal structure of this compound, and what is its significance?
A2: The crystal structure reveals that this compound molecules primarily interact through R22(8) hydrogen-bonded dimer formation involving the carboxylic acid groups []. This dimerization leads to the formation of a stable supramolecular architecture within the crystal lattice. This understanding of the intermolecular interactions can be valuable for predicting the compound's physical properties, such as melting point and solubility, and for designing potential co-crystals with modified properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)






![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)




